molecular formula C9H10ClF3N2 B1453672 3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 1036436-75-5

3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1453672
CAS No.: 1036436-75-5
M. Wt: 238.64 g/mol
InChI Key: BAWUDCXLHDGLLL-UHFFFAOYSA-N
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Description

3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine: is a chemical compound with the molecular formula C9H10ClF3N2 It is characterized by the presence of a chloro group, an isopropyl group, and a trifluoromethyl group attached to a pyridinamine structure

Scientific Research Applications

3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-(trifluoromethyl)pyridine and isopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. The use of automated reactors and continuous flow processes can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-isopropyl-5-(trifluoromethyl)benzamide
  • 3-Chloro-N-isopropyl-5-(trifluoromethoxy)benzamide

Comparison

Compared to similar compounds, 3-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring. This structural difference can lead to variations in chemical reactivity, biological activity, and potential applications. For instance, the presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications.

Properties

IUPAC Name

3-chloro-N-propan-2-yl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2/c1-5(2)15-8-7(10)3-6(4-14-8)9(11,12)13/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWUDCXLHDGLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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